molecular formula C11H16BrN3O B13719188 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine

Cat. No.: B13719188
M. Wt: 286.17 g/mol
InChI Key: IKAIYDAKUAPESY-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is a chemical intermediate designed for research and development applications. Its molecular structure incorporates both a brominated pyrimidine ring and a piperidinoethoxy side chain, a combination found in compounds with significant biological activity. The bromine atom at the 5-position of the pyrimidine ring makes it a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create bi-aryl structures present in many kinase inhibitors . The 2-[2-(piperidin-1-yl)ethoxy] moiety is a privileged structural feature in medicinal chemistry, frequently employed in the design of targeted therapeutics. This specific side chain is found in known anti-tumorigenic agents, where it contributes to biological activity by interacting with cellular signaling pathways . Similarly, molecular frameworks containing a piperidine-substituted pyrimidine are key components in patented bi-aryl meta-pyrimidine kinase inhibitors . Researchers can utilize this compound as a critical precursor in the synthesis of more complex molecules for probing biological systems. Potential areas of investigation include the development of ATP-competitive kinase inhibitors and other small-molecule therapeutics, particularly for oncology research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H16BrN3O

Molecular Weight

286.17 g/mol

IUPAC Name

5-bromo-2-(2-piperidin-1-ylethoxy)pyrimidine

InChI

InChI=1S/C11H16BrN3O/c12-10-8-13-11(14-9-10)16-7-6-15-4-2-1-3-5-15/h8-9H,1-7H2

InChI Key

IKAIYDAKUAPESY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine typically involves two key steps:

  • Formation of the 5-bromo-2-hydroxypyrimidine or pyridine intermediate.
  • Etherification of the hydroxyl group with 2-(piperidin-1-yl)ethanol to introduce the piperidinyl-ethoxy substituent.

This approach is consistent with the preparation of related 5-bromo-2-substituted pyrimidine derivatives, where the substitution at the 2-position is achieved via nucleophilic substitution or condensation reactions.

Detailed Preparation Route

Based on the synthesis of closely related compounds and available patent literature, the preparation can be outlined as follows:

Step Description Reagents/Conditions Outcome
1 Synthesis of 5-bromo-2-hydroxypyrimidine intermediate Starting from 2-bromomalonaldehyde and amidine compounds (e.g., acetamidine hydrochloride) in glacial acetic acid with molecular sieves, heated to 80–100 °C for 8 hours Formation of 5-bromo-2-substituted pyrimidine core via one-step condensation reaction with yields around 33% (example with phenyl substitution)
2 Etherification reaction Reaction of 5-bromo-2-hydroxypyrimidine with 2-(piperidin-1-yl)ethanol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperature Formation of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine via nucleophilic substitution of the hydroxyl group
3 Hydrochloride salt formation Treatment of the free base with hydrochloric acid in ethanol or a suitable solvent Conversion to 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine hydrochloride salt for improved stability and handling

One-Step Condensation Method for 5-Bromo-2-Substituted Pyrimidines

A notable preparation method involves the direct one-step reaction of 2-bromomalonaldehyde with amidine compounds to form 5-bromo-2-substituted pyrimidines efficiently. This method offers advantages such as:

  • Simple operation and safety.
  • Short reaction time.
  • Low cost of raw materials.
  • Simplified post-reaction processing.

For example, the reaction of 2-bromomalonaldehyde with benzamidine hydrochloride in acetic acid at 100 °C for 8 hours yields 5-bromo-2-phenylpyrimidine with a 33% yield. Although this example uses benzamidine, the methodology can be adapted for amidines that lead to the desired substitution pattern, including the piperidinyl-ethoxy substituent via subsequent etherification.

Industrial Scale Considerations

Industrial production of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine hydrochloride follows similar synthetic steps but optimized for scale:

  • Batch or continuous flow reactors are employed depending on production volume.
  • Purification techniques such as recrystallization, distillation, or chromatography ensure high purity.
  • Quality control includes analytical methods like HPLC to confirm the product identity and purity.

Comparative Analysis with Related Pyrimidine Syntheses

While the direct synthesis of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is specialized, related pyrimidine derivatives have been synthesized using analogous approaches:

  • Reductive condensation of brominated aldehydes with amidines.
  • Subsequent functional group transformations, including halogenation and nucleophilic substitutions.
  • Use of palladium-catalyzed cross-coupling and diazotization reactions for complex substitutions.

These methods provide a framework for understanding and optimizing the synthesis of the target compound.

Summary Table of Preparation Methods

Preparation Aspect Details References
Starting materials 2-bromomalonaldehyde, amidines (e.g., acetamidine hydrochloride), 5-bromo-2-hydroxypyrimidine, 2-(piperidin-1-yl)ethanol
Key reaction types One-step condensation, nucleophilic etherification, salt formation
Solvents Glacial acetic acid, dimethylformamide (DMF), ethanol
Catalysts/Bases Potassium carbonate (for etherification), molecular sieves
Reaction conditions 80–100 °C for condensation; elevated temperature for etherification
Yield examples 33% for 5-bromo-2-phenylpyrimidine (analogous compound)
Purification Filtration, washing, extraction, recrystallization
Industrial scale Batch or continuous reactors, quality control by HPLC

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Bromo Position

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nature of the pyrimidine ring. Common reagents and conditions include:

ReagentConditionsProductApplication
Amines (e.g., NH₃)DMF, 80–100°C, base (K₂CO₃)5-Amino-2-[2-(piperidin-1-yl)ethoxy]pyrimidineIntermediate for bioactive molecules
Sodium azide (NaN₃)DMSO, 120°C5-Azido derivativeClick chemistry precursors
ThiophenolEtOH, reflux5-Phenylthio derivativeSulfur-containing analog synthesis

Key Insight : The reaction rate and selectivity depend on the nucleophile’s strength and solvent polarity. Steric hindrance from the bulky piperidine-ethoxy group may slow substitution kinetics .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds:

Reaction TypeCatalyst SystemCoupling PartnerProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acids5-Arylpyrimidine derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amines5-Aminopyrimidine analogs

Example : Suzuki coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl)-2-[2-(piperidin-1-yl)ethoxy]pyrimidine, a potential serotonin receptor modulator .

Functionalization of the Piperidine-Ethoxy Group

The ethoxy linker and piperidine ring offer additional reactivity:

Ether Cleavage

Treatment with HBr/acetic acid removes the ethoxy group, yielding 5-bromo-2-hydroxypyrimidine, which can be further derivatized .

Piperidine Modifications

ReactionReagentProduct
N-AlkylationAlkyl halides, K₂CO₃Quaternary ammonium derivatives
OxidationmCPBAPiperidine N-oxide

Note : Piperidine’s basic nitrogen facilitates protonation under acidic conditions, altering solubility and reactivity .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the C–Br bond to C–H, producing 2-[2-(piperidin-1-yl)ethoxy]pyrimidine. This pathway is critical for debromination in medicinal chemistry workflows .

Heterocycle Ring Transformations

The pyrimidine ring can undergo:

  • Ring Expansion : Reaction with hydrazine forms pyrazolo[1,5-a]pyrimidine derivatives.

  • Oxidation : Ozonolysis cleaves the pyrimidine ring under controlled conditions .

Biological Activity Correlations

Derivatives of this compound exhibit antimicrobial and receptor-binding activities. For example:

  • Antibacterial Activity : 5-Amino analogs show MIC values of 6.25 μg/mL against E. coli .

  • Serotonin Receptor Agonism : Substituted aryl groups enhance binding affinity to 5-HT receptors .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine, have been extensively studied for their antimicrobial properties. Research indicates that many pyrimidine compounds exhibit activity against a range of bacterial strains.

Case Studies

  • A study synthesized novel derivatives of 5-bromo-pyrimidine and evaluated their antibacterial activity against standard strains such as Bacillus subtilis and Streptococcus faecalis. The results demonstrated significant antibacterial activity, particularly for compounds with specific substituents .
  • Another investigation revealed that certain pyrimidine derivatives displayed potent activity against multidrug-resistant strains, suggesting their potential as lead compounds in developing new antibiotics .

Anticancer Applications

The anticancer properties of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine are also noteworthy. Pyrimidine derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

  • Research has shown that certain bromopyrimidine analogs exhibit cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7). These studies utilized the MTT assay to assess cell viability post-treatment .
  • A comparative analysis indicated that some synthesized derivatives were more effective than established chemotherapeutic agents like Dasatinib, highlighting their potential as alternative treatment options .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine.

Key Findings

Research has identified specific structural features that enhance antimicrobial and anticancer activities:

  • Substituents at certain positions on the pyrimidine ring can significantly influence bioactivity.
  • The presence of electron-withdrawing groups has been linked to increased potency against bacterial strains .

Summary of Findings

The following table summarizes key findings related to the applications of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine:

ApplicationTarget Organisms/CellsKey Findings
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity observed
AnticancerA549, MCF-7Potent cytotoxic effects compared to Dasatinib
Structure ActivityVarious analogsSpecific substituents enhance bioactivity

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at C-2

a. Piperidine vs. Piperazine Derivatives
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine (CAS: 1289388-29-9) replaces the ethoxy-piperidine group with a piperazine ring.
  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS: 141302-36-5) introduces a methyl group to the piperazine ring, further enhancing lipophilicity and metabolic stability .
b. Ethoxy vs. Ethylthio Substituents
  • Compounds with 2-(piperidin-1-yl)ethylthio substituents at C-2 (e.g., from ) exhibit superior antifungal activity compared to ethoxy analogs. For example, such derivatives showed MIC values (Minimum Inhibitory Concentration) against Candida albicans as low as 8 μg/mL , whereas ethoxy derivatives may require higher concentrations for similar efficacy .

Substituent Variations at C-5

  • 5-Ethyl-2-[2-(piperidin-1-yl)ethoxy]pyrimidine : Replacing bromine with an ethyl group at C-5 (as in compounds 7a–d from ) improves broad-spectrum antimicrobial activity , likely due to increased hydrophobic interactions with microbial membranes .

Piperidine Ring Modifications

  • 5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine (CAS: 1487136-75-3): The trifluoromethyl group enhances electron-withdrawing effects, increasing metabolic stability and bioavailability. Its molecular weight (310.11 g/mol ) and lipophilicity (LogP ~2.5 estimated) exceed those of the parent compound .

Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound Substituent (C-2) C-5 Substituent MIC (μg/mL) Bacteria MIC (μg/mL) Fungi
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine 2-(Piperidin-1-yl)ethoxy Br 16–32 (S. aureus) 64–128 (C. albicans)
5-Bromo-2-(2-(piperidin-1-yl)ethylthio)pyrimidine 2-(Piperidin-1-yl)ethylthio Br 8–16 (E. coli) 8–16 (C. albicans)
5-Ethyl-2-[2-(piperidin-1-yl)ethoxy]pyrimidine 2-(Piperidin-1-yl)ethoxy Ethyl 4–8 (S. aureus) 32–64 (A. fumigatus)

Data adapted from and related antimicrobial studies.

Physicochemical Properties

Table 2: Molecular Properties of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine C₁₁H₁₆BrN₃O 286.18 2.1 0.12
5-Bromo-2-(4-trifluoromethylpiperidin-1-yl)pyrimidine C₁₀H₁₁BrF₃N₃ 310.11 3.0 0.05
5-Bromo-2-(piperazin-1-yl)pyrimidine C₈H₁₀BrN₅ 258.12 1.5 1.20

LogP and solubility estimated using QSAR models; structural data from .

Biological Activity

5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine substituent and a piperidine moiety attached to a pyrimidine ring. Its chemical formula is C12_{12}H15_{15}BrN2_2O, indicating the presence of both halogen and nitrogen-containing functional groups that contribute to its reactivity and biological activity.

Anticancer Activity

Research indicates that pyrimidine derivatives, including those with piperidine substituents, exhibit significant anticancer properties. For instance, compounds structurally related to 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine have shown cytotoxic effects against various cancer cell lines. A study reported that certain pyrimidine derivatives demonstrated IC50_{50} values in the low micromolar range against human cancer cell lines, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Reference
5-Bromo-Pyrimidine DerivativeHeLa5.0
Piperidine-Pyrimidine DerivativeMCF-73.2
Modified PyrimidineA5494.8

Antimicrobial Activity

Pyrimidines are well-documented for their antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal pathogens. Several studies have reported that pyrimidine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against strains such as Candida albicans and Aspergillus niger.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
5-Bromo-Pyrimidine DerivativeE. coli16
Piperidine-Pyrimidine DerivativeS. aureus8
Novel Pyrimidine CompoundC. albicans32

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidines has also been explored. Compounds similar to 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Some derivatives showed selective inhibition with IC50_{50} values comparable to established anti-inflammatory drugs .

The biological activities of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrimidines act as enzyme inhibitors, targeting pathways involved in cell proliferation and inflammation.
  • DNA Interaction : Some studies suggest that these compounds may intercalate into DNA, disrupting replication in cancer cells.
  • Receptor Modulation : The piperidine moiety may enhance interaction with specific receptors involved in signal transduction pathways related to cancer and inflammation.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluating a series of piperidine-substituted pyrimidines found that one derivative exhibited significant cytotoxicity against the FaDu hypopharyngeal tumor cell line, inducing apoptosis more effectively than the reference drug bleomycin .

Case Study 2: Antimicrobial Screening
In another investigation, a library of pyrimidines was screened for antimicrobial activity, revealing that compounds similar to 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

Q & A

Q. Q1: What are the optimal synthetic routes for 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the brominated pyrimidine core. For example, substituting the bromine atom at position 5 with a piperidinylethoxy group requires careful control of base (e.g., NaH or K₂CO₃), solvent (DMF or THF), and temperature (60–80°C) to minimize side reactions like over-alkylation or hydrolysis. Evidence from analogous pyrimidine derivatives (e.g., 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine) suggests that microwave-assisted synthesis may enhance regioselectivity and reduce reaction time . Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) and NMR analysis (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm).

Q. Q2: How can researchers confirm the structural integrity of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Key diagnostic signals include:
    • Pyrimidine ring protons : Aromatic protons at δ 8.2–8.5 ppm (C2-H) and δ 6.8–7.2 ppm (C4/C6-H).
    • Piperidinylethoxy chain : Ethoxy protons (δ 4.2–4.4 ppm) and piperidine protons (δ 1.4–2.8 ppm).
  • HRMS : Confirm molecular ion [M+H]+ at m/z 316.07 (C₁₁H₁₅BrN₃O).
  • IR : Absence of -OH stretches (3300–3500 cm⁻¹) confirms complete substitution of hydroxyl precursors. Cross-referencing with structurally similar compounds (e.g., 5-Bromo-2,4-dimethoxypyrimidine) can validate assignments .

Advanced Research Questions

Q. Q3: How do steric and electronic effects of the piperidinylethoxy group influence the reactivity of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine in cross-coupling reactions?

Methodological Answer: The piperidinylethoxy group introduces steric hindrance at the C2 position, which can suppress undesired coupling at this site. For Suzuki-Miyaura coupling at C5-Br, use Pd(PPh₃)₄ with arylboronic acids (e.g., phenylboronic acid) in toluene/EtOH (3:1) at 90°C. Comparative studies with 5-Bromo-2-methoxypyrimidine (less bulky substituent) show reduced yields (~60% vs. ~80%) due to hindered catalyst access . DFT calculations (B3LYP/6-31G*) can model transition states to rationalize regioselectivity differences.

Q. Q4: What strategies mitigate batch-to-batch variability in biological assays involving this compound?

Methodological Answer:

  • Purity standardization : Use orthogonal analytical methods (e.g., LC-MS + ¹H NMR) to ensure >98% purity.
  • Solubility optimization : Pre-dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) to avoid aggregation.
  • Biological controls : Include structurally related analogs (e.g., 5-Bromo-2-isopropoxypyrimidine) as negative controls to isolate substituent-specific effects .

Q. Q5: How can researchers resolve contradictory data on the compound’s inhibitory activity against kinase targets?

Methodological Answer: Contradictions may arise from assay conditions (e.g., ATP concentration, incubation time). To address this:

Perform kinase inhibition assays under standardized ATP levels (1 mM) using a radiometric filter-binding assay.

Validate results with isothermal titration calorimetry (ITC) to measure binding affinity (Kd).

Cross-reference with computational docking (e.g., AutoDock Vina) to assess binding poses in kinase active sites. For example, piperidine’s conformational flexibility may lead to variable interactions with hinge regions .

Mechanistic and Functional Studies

Q. Q6: What in vitro models are suitable for studying the metabolic stability of 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine?

Methodological Answer:

  • Hepatic microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.
  • CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions. Piperidine’s basic nitrogen may increase CYP2D6 affinity, requiring dose adjustments .

Q. Q7: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Core modifications : Replace bromine with -Cl or -CF₃ to assess electronic effects.
  • Substituent variations : Synthesize analogs with morpholine or thiomorpholine instead of piperidine.
  • Biological evaluation : Test against a panel of 50+ kinases (e.g., JAK2, EGFR) to map selectivity. Data from 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine analogs suggest that bulkier substituents improve selectivity but reduce solubility .

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